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Abstract

Niraparib (marketed as Zejula) is a potent, orally active, and selective inhibitor of poly(ADP-
ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2] Its development
marked a significant advancement in the treatment of cancers with deficiencies in DNA repair
mechanisms, particularly homologous recombination (HR). This guide provides a
comprehensive overview of the discovery, mechanism of action, chemical synthesis, and
preclinical and clinical development of niraparib. It is intended for researchers, scientists, and
professionals in the field of drug development, offering detailed experimental protocols,
tabulated quantitative data, and visual diagrams of key pathways and workflows.

Discovery and Development Milestones

Niraparib was initially developed by Merck and later acquired by Tesaro, which was
subsequently purchased by GlaxoSmithKline (GSK).[3] The drug received Fast Track
designation from the U.S. Food and Drug Administration (FDA).[4] Its first global approval came
on March 27, 2017, in the United States for the maintenance treatment of adult patients with
recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer who are in complete or
partial response to platinum-based chemotherapy.[1][2][4] This was followed by approval in the
European Union on November 16, 2017.[4]

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b612085?utm_src=pdf-interest
https://go.drugbank.com/drugs/DB11793
https://pubmed.ncbi.nlm.nih.gov/28474297/
https://research.manchester.ac.uk/en/projects/production-of-niraparib-using-imine-reductases/
https://en.wikipedia.org/wiki/Niraparib
https://go.drugbank.com/drugs/DB11793
https://pubmed.ncbi.nlm.nih.gov/28474297/
https://en.wikipedia.org/wiki/Niraparib
https://en.wikipedia.org/wiki/Niraparib
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612085?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action: PARP Inhibition and Synthetic
Lethality

Niraparib's primary mechanism of action is the inhibition of PARP enzymes, which are critical
for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER)
pathway.[5] In healthy cells, if the BER pathway is inhibited, alternative repair mechanisms like
homologous recombination (HR) can fix the resulting DNA damage. However, many cancer
cells, particularly those with mutations in BRCA1 or BRCAZ2 genes, have a deficient HR
pathway.[5]

By inhibiting PARP, niraparib causes SSBs to accumulate. During DNA replication, these
unresolved SSBs lead to the formation of more lethal double-strand breaks (DSBs).[5] In HR-
deficient cancer cells, these DSBs cannot be effectively repaired, triggering cell cycle arrest,
apoptosis, and ultimately cell death.[6][7] This phenomenon, where the combination of two non-
lethal defects (PARP inhibition and HR deficiency) leads to cell death, is known as "synthetic
lethality."[8]

Furthermore, niraparib not only blocks the enzymatic activity of PARP but also traps the PARP
enzyme on the DNA at the site of damage.[5] These trapped PARP-DNA complexes are highly
cytotoxic and further contribute to the drug's anti-tumor efficacy.[5] The PARP-trapping potency
of various inhibitors has been shown to correlate with their cytotoxicity, with niraparib
demonstrating stronger trapping activity than olaparib or rucaparib.[4][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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and industry.
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